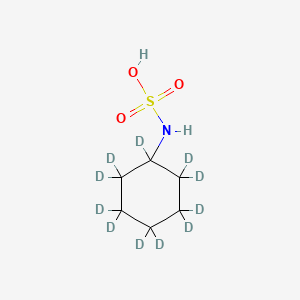
Merphos-d27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Merphos-d27 involves the deuteration of Merphos, which is an organophosphorus compound. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the butyl groups attached to the phosphorus atom. The reaction conditions for this deuteration process are carefully controlled to ensure the complete replacement of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Merphos-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Merphos-d27 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: Used as a labeling reagent in proteomics studies to track and analyze proteins.
Agricultural Research: Studied for its effects and behavior as a pesticide.
Environmental Studies: Used to understand the environmental impact and degradation pathways of organophosphate pesticides
Mechanism of Action
The mechanism of action of Merphos-d27 involves its interaction with specific molecular targets, primarily enzymes involved in the nervous system of pests. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This results in paralysis and death of the pest .
Comparison with Similar Compounds
Similar Compounds
Merphos: The non-deuterated analog of Merphos-d27.
Tributyl phosphorotrithioite: Another organophosphate compound with similar properties.
Tris(butylthio)phosphine: A related compound with similar chemical structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required. The presence of deuterium atoms provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and accurate analysis .
Properties
CAS No. |
1217061-23-8 |
|---|---|
Molecular Formula |
C12H27PS3 |
Molecular Weight |
325.667 |
IUPAC Name |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
KLAPGAOQRZTCBI-DGRGSPICSA-N |
SMILES |
CCCCSP(SCCCC)SCCCC |
Synonyms |
Phosphorotrithious Acid Tributyl-d27 Ester; Tris(butylthio)phosphine-d27; Tributyl Phosphorotrithioite-d27; NSC 27720-d27 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
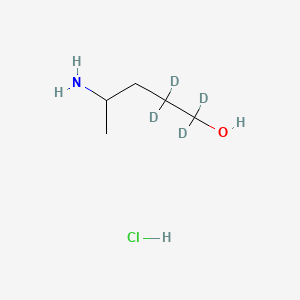

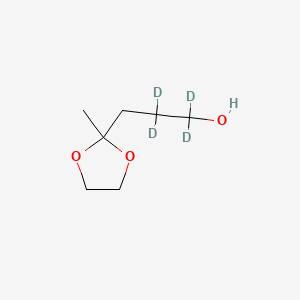
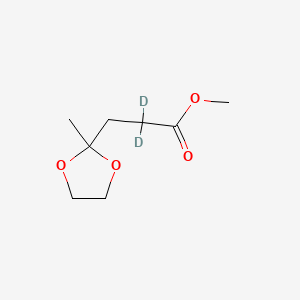

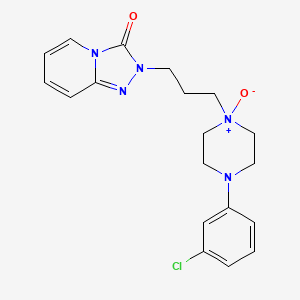
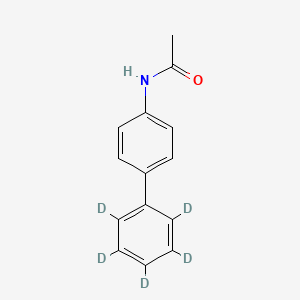
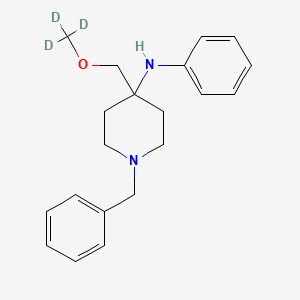
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
